molecular formula C7H6N2O2S B14382462 2-(Furan-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one CAS No. 88038-49-7

2-(Furan-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one

Cat. No.: B14382462
CAS No.: 88038-49-7
M. Wt: 182.20 g/mol
InChI Key: XYHGRHFHZYSJQV-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one is an organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiadiazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a more saturated form.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanethiol: Contains a furan ring with a sulfanylmethyl group.

    Furan-2-boronic acid: Features a furan ring with a boronic acid group.

    (Furan-2-yl)methyl acetate: Contains a furan ring with a methyl acetate group.

Uniqueness

2-(Furan-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to its fused thiadiazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other furan derivatives.

Properties

CAS No.

88038-49-7

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

2-(furan-2-yl)-4H-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C7H6N2O2S/c10-6-4-12-7(9-8-6)5-2-1-3-11-5/h1-3H,4H2,(H,8,10)

InChI Key

XYHGRHFHZYSJQV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN=C(S1)C2=CC=CO2

Origin of Product

United States

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